molecular formula C10H10ClN B3286274 2-(2-Chlorophenyl)-2,3-dihydro-1H-pyrrole CAS No. 823220-61-7

2-(2-Chlorophenyl)-2,3-dihydro-1H-pyrrole

Cat. No. B3286274
M. Wt: 179.64 g/mol
InChI Key: UVBMCNAPJJYIHB-UHFFFAOYSA-N
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Description

Synthesis Analysis

Several synthetic methods exist for producing 2-(2-Chlorophenyl)-2,3-dihydro-1H-pyrrole. One common approach involves the reaction of 2-chlorophenyl magnesium bromide with a suitable precursor. Another method utilizes the reaction of m-chloroaniline with diethanolamine . The latter route leads to the formation of the desired compound through a series of steps, including dehydration and rearrangement .


Molecular Structure Analysis

The molecular structure of 2-(2-Chlorophenyl)-2,3-dihydro-1H-pyrrole consists of a five-membered ring containing one nitrogen atom and two adjacent carbon atoms. The chlorine atom is attached to one of the phenyl rings. The optimized geometrical parameters and vibrational assignments can be determined using density functional theory (DFT) calculations. The compound’s frontier molecular orbitals and global reactivity parameters provide insights into its chemical reactivity .


Chemical Reactions Analysis

The compound can participate in various chemical reactions, including substitution, addition, and cyclization reactions. For instance, it may undergo nucleophilic substitution at the chlorophenyl group or react with electrophiles to form new derivatives. Additionally, it can engage in cyclization reactions to form heterocyclic compounds. Detailed studies on its reactivity and reaction mechanisms are essential for a comprehensive understanding .

properties

IUPAC Name

2-(2-chlorophenyl)-2,3-dihydro-1H-pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h1-5,7,10,12H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVBMCNAPJJYIHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CNC1C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90838556
Record name 2-(2-Chlorophenyl)-2,3-dihydro-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90838556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chlorophenyl)-2,3-dihydro-1H-pyrrole

CAS RN

823220-61-7
Record name 2-(2-Chlorophenyl)-2,3-dihydro-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90838556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Chlorophenyl)-2,3-dihydro-1H-pyrrole
Reactant of Route 2
2-(2-Chlorophenyl)-2,3-dihydro-1H-pyrrole
Reactant of Route 3
2-(2-Chlorophenyl)-2,3-dihydro-1H-pyrrole
Reactant of Route 4
2-(2-Chlorophenyl)-2,3-dihydro-1H-pyrrole
Reactant of Route 5
2-(2-Chlorophenyl)-2,3-dihydro-1H-pyrrole
Reactant of Route 6
2-(2-Chlorophenyl)-2,3-dihydro-1H-pyrrole

Citations

For This Compound
1
Citations
NS Devi, S Perumal - Tetrahedron, 2006 - Elsevier
The four-component reaction of ethyl 4-chloroacetoacetate with aromatic aldehydes and ammonium acetate in a 1:2:1 molar ratio provided a simple and rapid access to highly …
Number of citations: 23 www.sciencedirect.com

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